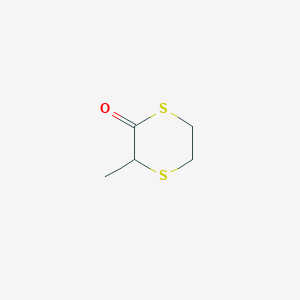
3-Methyl-1,4-dithian-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,4-dithian-2-one is an organic compound with the molecular formula C5H8OS2 It is a sulfur-containing heterocycle, specifically a dithiane derivative
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-1,4-dithian-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1,3-propanedithiol with a carbonyl compound under acidic conditions. The reaction typically proceeds as follows:
Thioacetalization: The carbonyl compound (such as an aldehyde or ketone) reacts with 3-methyl-1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. This forms a thioacetal intermediate.
Cyclization: The thioacetal intermediate undergoes cyclization to form the 1,4-dithiane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as yttrium triflate or tungstophosphoric acid can be employed to achieve high selectivity and yield .
化学反应分析
Types of Reactions
3-Methyl-1,4-dithian-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Functionalized dithiane compounds.
科学研究应用
3-Methyl-1,4-dithian-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex molecular architectures.
Materials Science: The compound is used in the development of high-performance polymers, such as poly(thioether-thioester)s, which exhibit excellent mechanical properties and recyclability.
Environmental Applications: It has been investigated for its ability to selectively remove heavy metals like mercury from aqueous solutions, making it useful in environmental remediation.
作用机制
The mechanism of action of 3-Methyl-1,4-dithian-2-one involves its reactivity towards various chemical reagents. The sulfur atoms in the dithiane ring can participate in nucleophilic and electrophilic reactions, allowing for the formation of new bonds and functional groups. The compound’s ability to undergo ring-opening polymerization is particularly notable, as it enables the formation of high-performance polymers with unique properties .
相似化合物的比较
3-Methyl-1,4-dithian-2-one can be compared to other dithiane derivatives, such as 1,3-dithianes and 1,2-dithianes. While 1,3-dithianes are well-known for their use as carbonyl protecting groups and umpolung reagents, 1,4-dithianes offer distinct reactivity and synthetic utility . The unique properties of this compound, such as its ability to form high-performance polymers and its environmental applications, set it apart from other similar compounds.
List of Similar Compounds
- 1,3-Dithiane
- 1,2-Dithiane
- 3-Methyl-1,2-dithian-4-one
属性
IUPAC Name |
3-methyl-1,4-dithian-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS2/c1-4-5(6)8-3-2-7-4/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKBPNYGSSECOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)SCCS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














